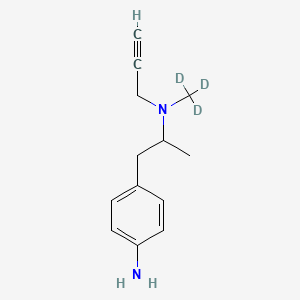

rac 4-Amino Deprenyl-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

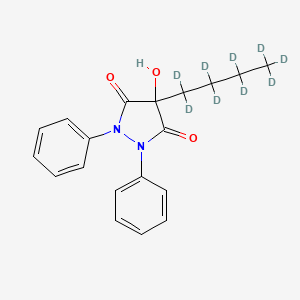

“rac 4-Amino Deprenyl-d3” is a structural labeled analog of Deprenyl . It is a specialty product used for proteomics research . The molecular formula of “this compound” is C13H15D3N2 and its molecular weight is 205.31 .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 205.31, and its molecular formula is C13H15D3N2 . Unfortunately, the search results did not provide additional physical and chemical properties such as melting point, boiling point, or density.

Aplicaciones Científicas De Investigación

Cellular Signaling and Function

Rac1 and Rac3, members of the Rho family of GTPases, play crucial roles in cell motility, migration, and transformation. Research has shown that these proteins are involved in various cellular processes, including membrane ruffling, cell cycle progression, and the activation of downstream targets. Rac proteins require posttranslational addition of geranylgeranyl isoprenoid lipids for activity, making them potential targets for geranylgeranyl transferase I (GGTI) inhibitors, which are considered for anticancer therapy (Joyce & Cox, 2003).

Protein Structure and Stability

The insert region in Rac1, a short 3(10) helix, has been implicated in various cellular functions, including SRF activation and lamellipodia formation. Studies have shown that this region does not significantly affect Rac1 structure or the thermodynamics of nucleotide association, suggesting its role might be in effector binding rather than altering the protein's intrinsic properties (Thapar, Karnoub, & Campbell, 2002).

Catalytic Applications

Chiral amino-phosphine and amido-phosphine complexes of Ir and Mg have been developed for catalytic applications, including olefin hydroamination. These complexes, derived from racemic and chiral forms of specific amino acids, demonstrate the potential of such compounds in synthetic chemistry and catalysis (Schmid et al., 2016).

Drug Development and DPP IV Inhibition

The synthesis of chiral and racemic amino acids is crucial for drug development, as demonstrated by the synthesis of Denagliptin diastereomers, DPP IV inhibitors used in treating type-2 diabetes mellitus. Such research underscores the importance of specific amino acid derivatives in medicinal chemistry and pharmacology (Deng et al., 2008).

Propiedades

IUPAC Name |

4-[2-[prop-2-ynyl(trideuteriomethyl)amino]propyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10,14H2,2-3H3/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFSWRABMGXENS-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N)N(C)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)

![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)

![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)